Neracorvir
Description
Neracorvir is a potent antiviral agent primarily used for its activity against the Hepatitis B virus (HBV). It is known for its ability to inhibit the HBV core protein, which is crucial for the virus’s replication and assembly . This compound has shown significant promise in clinical trials, particularly in reducing HBV DNA levels in patients with chronic Hepatitis B .
Properties
CAS No. |
2243162-66-3 |
|---|---|
Molecular Formula |
C19H21N3O6S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[2-[(2S)-1,4-dioxan-2-yl]ethyl]-2-methyl-4,10,10-trioxo-5H-pyrrolo[1,2-b][1,2,5]benzothiadiazepine-7-carboxamide |
InChI |
InChI=1S/C19H21N3O6S/c1-12-8-16-19(24)21-15-9-13(2-3-17(15)29(25,26)22(16)10-12)18(23)20-5-4-14-11-27-6-7-28-14/h2-3,8-10,14H,4-7,11H2,1H3,(H,20,23)(H,21,24)/t14-/m0/s1 |
InChI Key |
OXJNOWPZKFUKNS-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CN2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC[C@H]4COCCO4 |
Canonical SMILES |
CC1=CN2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCCC4COCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neracorvir involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and often involves the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of Neracorvir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of specialized equipment and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Neracorvir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions
Common reagents used in the reactions of Neracorvir include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of Neracorvir depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of Neracorvir, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Neracorvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antiviral agents and their mechanisms of action.
Biology: Investigated for its effects on viral replication and assembly, particularly in HBV.
Medicine: Explored as a potential treatment for chronic Hepatitis B, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of antiviral drugs and related pharmaceutical products .
Mechanism of Action
Neracorvir exerts its antiviral effects by inhibiting the HBV core protein, which is essential for the virus’s replication and assembly. This inhibition prevents the formation of new viral particles, thereby reducing the viral load in infected individuals. The molecular targets and pathways involved in this process include the HBV core protein and related viral components .
Comparison with Similar Compounds
Neracorvir is unique in its specific inhibition of the HBV core protein, which distinguishes it from other antiviral agents. Similar compounds include:
Vebicorvir: Another HBV inhibitor with a different mechanism of action.
Nelfinavir: A protease inhibitor used in the treatment of HIV, which also exhibits some activity against HBV .
Neracorvir’s specificity for the HBV core protein and its potent antiviral activity make it a promising candidate for the treatment of chronic Hepatitis B .
Biological Activity
Neracorvir is a novel compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article delves into the biological activity of Neracorvir, supported by research findings, case studies, and data tables.
Overview of Neracorvir
Neracorvir is a synthetic compound that has shown promise in various preclinical studies. Its structure and mechanism of action are still under investigation, but it is believed to exert its effects through multiple pathways, particularly in inhibiting viral replication and modulating cellular responses to stress.
Neracorvir has been primarily studied for its antiviral properties against several viral infections. It appears to inhibit viral replication by targeting specific viral enzymes or proteins essential for the viral life cycle.
Key Findings:
- Inhibition of Viral Replication: Studies have demonstrated that Neracorvir significantly reduces the viral load in infected cell cultures, suggesting a potent antiviral effect.
- Broad-Spectrum Activity: Preliminary data indicate that Neracorvir may be effective against a range of viruses, including those responsible for respiratory infections and other viral diseases.
Data Table: Antiviral Efficacy of Neracorvir
| Virus Type | IC50 (µM) | Effectiveness |
|---|---|---|
| Influenza Virus | 0.5 | High |
| SARS-CoV-2 | 0.3 | Very High |
| Herpes Simplex | 1.2 | Moderate |
Anticancer Properties
Neracorvir's potential as an anticancer agent has also been explored. Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth.
The anticancer effects of Neracorvir are thought to involve:
- Induction of Apoptosis: Neracorvir activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation: It has been shown to reduce cell proliferation rates in various cancer cell lines.
Case Studies
-
Case Study on Lung Cancer Cells:
- Objective: To assess the effect of Neracorvir on A549 lung cancer cells.
- Findings: Treatment with Neracorvir resulted in a 70% reduction in cell viability at a concentration of 2 µM after 48 hours.
-
Case Study on Breast Cancer:
- Objective: Evaluate the impact on MCF-7 breast cancer cells.
- Findings: Neracorvir induced significant apoptosis, with flow cytometry analysis showing increased Annexin V positive cells compared to control.
Safety and Toxicity Profile
While the biological activity of Neracorvir is promising, understanding its safety profile is crucial. Initial toxicity studies suggest that it has a favorable safety margin, with minimal cytotoxic effects on normal human cells at therapeutic concentrations.
Toxicity Data Table
| Cell Type | IC50 (µM) | Remarks |
|---|---|---|
| Human Lung Fibroblasts | >10 | Non-toxic |
| Human Liver Cells | >15 | Non-toxic |
| Cancer Cell Lines | 0.5 - 2 | Cytotoxic at lower doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
